4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol
Description
Properties
IUPAC Name |
4-bromo-2-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-8,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEUNSTWVBILMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420775 | |
| Record name | NSC201835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75854-21-6 | |
| Record name | NSC201835 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC201835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The target compound is synthesized via a 1:1 molar reaction between 5-bromosalicyaldehyde and 3-(trifluoromethyl)aniline under acidic conditions:
$$
\text{C₇H₅BrO₂ (5-bromosalicyaldehyde)} + \text{C₇H₆F₃N (3-(trifluoromethyl)aniline)} \rightarrow \text{C₁₄H₉BrF₃NO} + \text{H₂O}
$$
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the amine’s lone pair to form the imine bond.
Standard Experimental Protocol
Reactants :
Procedure :
Solvent and Catalyst Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 77 | 7 | 83 |
| Methanol | None | 65 | 6 | 78 |
| Toluene | Molecular sieves | 110 | 12 | 52 |
Methanol achieves moderate yields without catalysts due to its polar protic nature, while toluene requires dehydrating agents for azeotropic water removal.
Three-Component Reaction Pathway
Implications for Derivative Synthesis
This method underscores the potential for generating halogenated Schiff base derivatives via one-pot reactions, though the target compound requires isolation from nitro-containing byproducts.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Classical Condensation | High yield (83%), short reaction time | Requires acidic catalysts |
| Three-Component | Generates complex derivatives | Low specificity for target |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .
Scientific Research Applications
Antitumor Activity
Research indicates that Schiff base compounds, including derivatives of 4-bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, exhibit notable antitumor properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further development in cancer therapeutics.
Case Study:
A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, prompting investigations into their mechanisms of action and potential as chemotherapeutic agents .
Antioxidative Properties
The antioxidative capabilities of this compound have been explored, with findings suggesting that it can inhibit lipid peroxidation. The incorporation of fluorine atoms is known to influence the redox properties of compounds, enhancing their ability to scavenge free radicals .
Data Table: Antioxidative Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Control (Vitamin C) | 30 | Free radical scavenging |
| Other Schiff Bases | 20-40 | Varies by structure |
Metal Complexation
The ability of this compound to form complexes with transition metals has garnered attention. Such complexes often exhibit enhanced biological activities compared to their non-complexed counterparts.
Case Study:
A study on vanadium(IV) complexes derived from similar Schiff bases indicated improved biological activities, including antimicrobial effects. The coordination with metal ions alters the electronic properties of the ligand, enhancing its reactivity and interaction with biological targets .
Drug Development
The structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets positions it as a lead compound for developing new pharmaceuticals.
Data Table: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl Group | Increased potency against bacteria |
| Bromine Substitution | Enhanced lipophilicity |
| Alteration in Aromatic System | Varies; requires empirical testing |
Mechanism of Action
The mechanism of action of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The compound’s structural analogs vary in substituents, influencing bond lengths, torsion angles, and planarity:
- Key Insight: Methoxy substitution (vs. hydroxyl) reduces hydrogen bonding capacity but enhances planarity due to steric effects . Bromine’s bulkiness contributes to non-planarity, affecting π-conjugation .
Electronic Properties and HOMO-LUMO Gaps
Frontier molecular orbital (FMO) analysis reveals electronic behavior critical for reactivity:
| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Hardness (χ) |
|---|---|---|---|---|
| This compound | -5.12 | -1.04 | 4.08 | 2.04 |
| (E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol | -5.10 | -1.03 | 4.07 | 2.03 |
| 2-[(E)-{[4-(Trifluoromethyl)phenyl]imino}methyl]-4-methoxyphenol | -4.98 | -0.95 | 4.03 | 2.01 |
- Key Insight : The trifluoromethyl group lowers LUMO energy, enhancing electron-accepting capacity. Bromine’s inductive effect increases ΔE compared to chloro analogs, suggesting greater stability .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ significantly between hydroxyl- and methoxy-substituted analogs:
- Key Insight: Hydroxyl groups facilitate stronger intramolecular O-H⋯N bonds, stabilizing enol-imine tautomers. Methoxy derivatives rely on weaker C-H⋯O interactions, leading to less dense packing .
Coordination Chemistry and Metal Complexes
The compound’s ability to form metal complexes contrasts with analogs:
- Key Insight: Bromine’s electronegativity enhances metal-ligand charge transfer, improving anticancer activity in Mn/Fe complexes compared to non-brominated ligands .
Biological Activity
4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, a Schiff base compound, has garnered attention due to its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrF₃N₂O. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that Schiff bases, particularly those with halogen substituents like bromine and fluorine, exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of Schiff bases. Notably, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | |
| Escherichia coli | 3.90 μg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.381 μM |
The compound's ability to inhibit bacterial growth is attributed to its mechanism of action, which may involve disruption of protein synthesis and interference with nucleic acid production.
Antioxidant Activity
Schiff bases are also recognized for their antioxidant properties. The presence of the phenolic hydroxyl group in this compound contributes to its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.
Antitumor Activity
Preliminary studies suggest that Schiff bases can exhibit antitumor activity. The structural features of this compound may enhance its potential as an anticancer agent by inducing apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various Schiff bases against MRSA and other strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with low MIC values compared to standard antibiotics like ciprofloxacin .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of related Schiff bases using DPPH radical scavenging assays. Compounds demonstrated significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, and how is purity validated?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-(trifluoromethyl)aniline. The reaction typically proceeds in ethanol or methanol under reflux, catalyzed by acetic acid. Post-synthesis, purification involves recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization includes:
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated ethanol solution.
- Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution : Employing direct methods (e.g., SHELXS or SHELXD) for phase determination .
- Refinement : SHELXL for iterative model adjustment, incorporating anisotropic displacement parameters and hydrogen bonding networks . Validation software (e.g., PLATON) checks for missed symmetry or voids .
Advanced Questions
Q. How do hydrogen bonding and π-π interactions dictate the supramolecular architecture in the crystalline state?
Methodological Answer: Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For this compound:
- The phenolic O-H forms a strong O-H···N hydrogen bond with the imine nitrogen (graph set S(6) ), creating chains.
- π-π stacking between trifluoromethylphenyl and bromophenol rings (face-to-face, ~3.5 Å spacing) stabilizes layered packing.
- CSD surveys (e.g., using ConQuest) compare these motifs with analogous Schiff bases, revealing trends in halogen-substituent effects on packing density .
Q. What computational approaches model the electronic structure and tautomeric behavior of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier orbitals : HOMO (localized on the phenol ring) and LUMO (imine and trifluoromethylphenyl groups), with a ΔE of ~4.1 eV, indicating moderate reactivity .
- Tautomerism : The enol-imine ↔ keto-amine equilibrium is assessed via potential energy surfaces. IR frequency shifts (e.g., O-H vs N-H stretches) and NMR chemical shift comparisons with experimental data validate the dominant enol-imine form in the solid state .
Q. How does this compound behave as a ligand in transition metal complexes, and what applications arise?
Methodological Answer: The phenolic oxygen and imine nitrogen act as bidentate ligands. Coordination studies involve:
- Synthesis : Reacting with metal salts (e.g., Cu(II), Ru(II)) in methanol, yielding complexes with square planar or octahedral geometries.
- Characterization : ESR (for paramagnetic Cu(II)), UV-Vis (d-d transitions), and cyclic voltammetry (redox activity).
- Applications : Catalytic activity in oxidation reactions (e.g., alkene epoxidation) or photoluminescence due to metal-to-ligand charge transfer (MLCT) .
Q. What challenges arise in interpreting conflicting spectroscopic data for tautomeric or polymorphic forms?
Methodological Answer: Contradictions between solution (NMR/UV-Vis) and solid-state (SCXRD) data require:
- Variable-temperature NMR to detect tautomer equilibria (e.g., coalescence of peaks near 300 K).
- Powder XRD to identify polymorphs.
- DFT-MD simulations to model solvent effects on tautomer stability. For example, polar solvents (DMSO) stabilize the keto-amine form via solvation, while the solid state favors enol-imine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
